2,4-二氯-6-乙基-5-氟嘧啶

描述

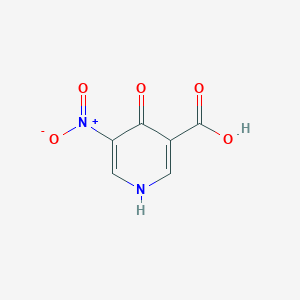

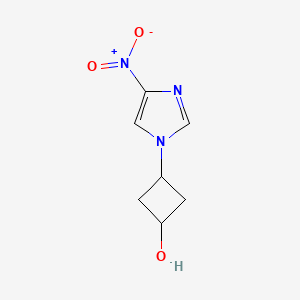

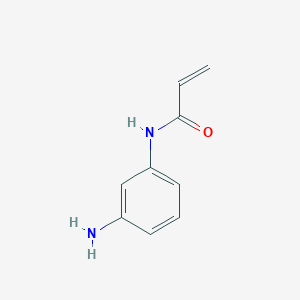

2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their biological activities. These compounds often serve as key intermediates or building blocks in the synthesis of various pharmaceutical agents, including antifolates, kinase inhibitors, and antibacterial agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-5-aryl-6-ethylpyrimidines are synthesized by reacting diaminoethylpyrimidine with different aryl amines, which can then be further modified to enhance their inhibitory activity against enzymes like dihydrofolate reductase (DHFR) . Another approach involves the use of α-CF3 aryl ketones and amidine hydrochlorides to synthesize 2,6-disubstituted 4-fluoropyrimidines under mild conditions with good yields . Additionally, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, is performed through cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a fluorine atom on the pyrimidine ring, as seen in 5-fluoropyrimidines, is a common feature in anticancer agents like 5-fluorouracil . The crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, providing insights into the three-dimensional arrangement of such molecules .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For instance, the synthesis of olomoucine, a purine derivative, utilizes 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block, demonstrating the versatility of pyrimidine derivatives in chemical synthesis . The regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors involves strategic placement of substituents on the pyrimidine ring to achieve the desired biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's behavior in biological systems and its suitability for drug development. For example, the determination of 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine in human plasma by gas-liquid chromatography indicates the importance of analytical methods in understanding the pharmacokinetics of these compounds .

科学研究应用

癌症治疗中的激酶抑制

2,4-二氯-6-乙基-5-氟嘧啶是各种抗癌药物中的生物活性分子核心,如5-氟尿嘧啶(5-FU)。它已被用于合成旨在发现激酶抑制剂的新化合物,特别是用于癌症治疗。这包括开发5-氟嘧啶-2-羧酰胺和5-氟嘧啶-4-羧酰胺 (Wada et al., 2012)。

合成和优化

该化合物通过涉及5-氟尿嘧啶和氯化亚磷的反应合成,探索了各种反应参数的影响。这一过程导致了化合物的高产率,展示了其用于大规模生产的可行性 (Yongfeng et al., 2015)。

增强抗肿瘤活性

2,4-二氯-6-乙基-5-氟嘧啶已被研究其在增强氟嘧啶类药物的抗肿瘤活性中的作用。这涉及抑制二氢嘧啶脱氢酶活性,从而增加氟嘧啶类药物如5-FU在某些癌细胞系中的细胞毒性 (Takechi et al., 2002)。

在溶解度研究中的作用

已研究了类似于2,4-二氯-6-乙基-5-氟嘧啶的化合物如2,4-二氯-5-甲氧基嘧啶在各种溶剂中的溶解度。这些研究对于了解这些化合物在制药应用中的药代动力学和配方至关重要 (Liu et al., 2010)。

药物化学构建块

该化合物在药物化学中作为有用的构建块,特别是在合成各种氟嘧啶类药物时。这些构建块对于新药物和治疗方法的开发至关重要 (Liu et al., 2019)。

药代动力学研究

2,4-二氯-6-乙基-5-氟嘧啶已参与药代动力学研究,特别是与其他化合物结合在口服氟嘧啶制剂中,以评估其可行性、剂量优化和抗癌活性 (Chu et al., 2004)。

探索化学合成途径

已探索了各种合成途径以创建二取代嘧啶,包括2,4-二氯-6-乙基-5-氟嘧啶。这些研究有助于了解这些化合物在不同领域的化学性质和潜在应用 (Zhang, 2003)。

在一氧化氮产生抑制中的作用

已对2,4-二氯-6-乙基-5-氟嘧啶及类似化合物的衍生物进行研究,以调查它们对一氧化氮产生的抑制作用。这些化合物显示出在调节免疫反应方面的潜力,这可能对各种医疗状况产生影响 (Jansa et al., 2014)。

药物监测中的非侵入性研究

氟嘧啶类药物,包括2,4-二氯-6-乙基-5-氟嘧啶的衍生物,已通过核磁共振光谱等非侵入性方法进行研究。这些研究为了解药物在靶位点的代谢和作用提供了见解,有助于为个体患者优化化疗 (Wolf et al., 2003)。

毒性的药代遗传学预测

涉及氟嘧啶类药物的研究,涉及2,4-二氯-6-乙基-5-氟嘧啶,侧重于识别预测药物毒性的遗传标记。这有助于个性化化疗方案,以最大程度减少不良反应,同时保持有效性 (Loganayagam et al., 2013)。

安全和危害

The compound has been classified with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

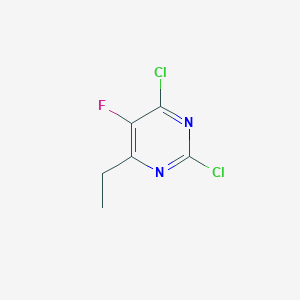

IUPAC Name |

2,4-dichloro-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLSXIRVBOETBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624760 | |

| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

CAS RN |

137234-85-6 | |

| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。